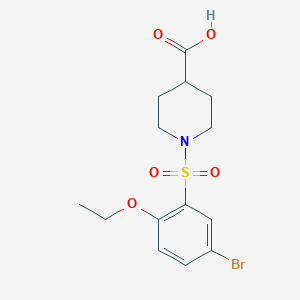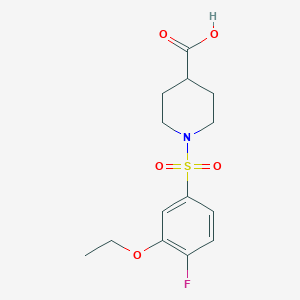![molecular formula C18H28N2O4S B513095 1-[4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942788-52-5](/img/structure/B513095.png)
1-[4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C18H28N2O4S . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” can be found in the PubChem database . The molecular weight of this compound is 368.5g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in the PubChem database .Applications De Recherche Scientifique
Overview of Piperazine Derivatives
Piperazine derivatives, including 1-[4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, are recognized for their wide array of therapeutic applications. These compounds are integral in the design of drugs with various therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The versatility of piperazine as a scaffold in medicinal chemistry is highlighted by its presence in a multitude of well-known drugs. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, underscoring the importance of this moiety in drug discovery and development (Rathi et al., 2016).
Piperazine in Anti-mycobacterial Activity
Piperazine and its analogues have also shown significant potential in anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB). The versatility of piperazine as a core structure in numerous marketed drugs with diverse pharmacological activities extends to its efficacy against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The review emphasizes the utility of piperazine as a vital building block in the development of potent anti-TB molecules, providing insights into the structure-activity relationship (SAR) of these compounds. This knowledge assists medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine Derivatives in Clinical Application
Arylpiperazine derivatives have been increasingly utilized in clinical applications, mainly for the treatment of conditions such as depression, psychosis, or anxiety. This class of compounds undergoes extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which possess a variety of effects on serotonin receptor-related activities in humans and animals. These metabolites are extensively distributed in tissues, including the brain, underscoring their potential therapeutic effects. The review discusses the disposition and metabolism of these derivatives, shedding light on the pharmacological actions and the variability in individual responses to these medications (Caccia, 2007).
Piperazine-Based Molecular Design
The exploration of piperazine-based molecules reflects the broad potential of this entity, initially considered to express CNS activity exclusively. However, significant research covering various activities of the piperazine ring suggests its emergence as a successful pharmacophore. Modifications of substituents present on the piperazine ring significantly impact the pharmacokinetic and pharmacodynamics factors of the resulting molecules. This flexibility makes piperazines a key building block in the discovery of drug-like elements for various diseases (Rathi et al., 2016).
Propriétés
IUPAC Name |
1-[4-(5-tert-butyl-2-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-6-24-16-8-7-15(18(3,4)5)13-17(16)25(22,23)20-11-9-19(10-12-20)14(2)21/h7-8,13H,6,9-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLABYQUCBXPKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B513015.png)
amine](/img/structure/B513018.png)




![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)
![1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513029.png)


![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513033.png)
![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513035.png)

